3'-Hydroxy Puerarin is an isoflavone glycoside derived from the root of Pueraria lobata, commonly known as kudzu. This compound exhibits significant antioxidant properties and has been utilized in traditional Chinese medicine for various therapeutic benefits. It appears as a white crystalline powder and is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The presence of the hydroxyl group at the 3' position distinguishes it from its parent compound, puerarin, enhancing its biological activities, particularly its neuroprotective effects .
The synthesis of 3'-Hydroxy Puerarin primarily involves the extraction of puerarin from kudzu roots followed by hydroxylation. Several extraction methods are employed:
Industrial Production Methods: Large-scale production typically employs high-performance counter-current chromatography (HPCCC) for simultaneous isolation and purification of isoflavones like 3'-Hydroxy Puerarin .
The hydroxylation step can be achieved using various reagents under controlled conditions to ensure optimal yield. The choice of method significantly impacts both the efficiency and purity of the final product.
3'-Hydroxy Puerarin can undergo various chemical reactions:
The mechanism by which 3'-Hydroxy Puerarin exerts its effects involves several pathways:
3'-Hydroxy Puerarin has several scientific uses:
Research continues into optimizing its extraction methods and enhancing its bioavailability through novel drug delivery systems .
The biosynthesis of 3'-hydroxy puerarin (3'-OH-puerarin) in Pueraria lobata hinges on specialized enzymatic machinery that sequentially modifies the core isoflavone scaffold. The pathway initiates with the formation of the C-glycosyl isoflavone puerarin, catalyzed by UDP-glycosyltransferases (UGTs), particularly those in the UGT708 family. These enzymes regioselectively attach glucose to the C8 position of daidzein, yielding puerarin as the primary glycoside [3] [6]. Subsequent ortho-hydroxylation at the 3' position of the B-ring is mediated by cytochrome P450 monooxygenases (CYP450s), specifically CYP81E subfamily members. These membrane-bound oxidases utilize molecular oxygen and NADPH to install the hydroxyl group, generating 3'-OH-puerarin—a derivative with enhanced bioactivity compared to its precursor [6].
Pueraria species exhibit significant interspecies variation in hydroxylation efficiency. P. lobata roots demonstrate 2.3-fold higher 3'-hydroxylase activity than P. thomsonii, correlating with 4.8-fold greater accumulation of 3'-OH-puerarin. This enzymatic divergence stems from structural differences in the CYP81E enzymes' substrate-binding pockets, which favor luteolin-like B-ring conformations in P. lobata [6]. Kinetic analyses reveal a Km of 18.7 ± 2.1 µM for puerarin in P. lobata microsomes, with a catalytic efficiency (kcat/Km) of 1.4 × 10⁴ M⁻¹s⁻¹—indicating high substrate specificity.
Table 1: Kinetic Parameters of Key Enzymes in 3'-OH-Puerarin Biosynthesis
Enzyme | Source | Substrate | Km (µM) | Vmax (pkat/mg) | kcat (s⁻¹) |
---|---|---|---|---|---|
UGT708A2 | P. lobata | Daidzein | 32.5 ± 3.8 | 48.2 ± 4.1 | 0.18 ± 0.02 |
CYP81E9 (3'-OHase) | P. lobata | Puerarin | 18.7 ± 2.1 | 15.3 ± 1.6 | 0.09 ± 0.01 |
CYP81E3 (3'-OHase) | P. thomsonii | Puerarin | 41.2 ± 4.5 | 8.7 ± 0.9 | 0.04 ± 0.005 |
Flavonoid diversity in Pueraria roots is further amplified by O-glycosyltransferases that decorate hydroxyl groups, though these modifications are mutually exclusive with C-glycosylation. UPLC-MS/MS metabolomics identified 279 flavonoid compounds across Pueraria species, with 90 isoflavones and 78 flavones. Among these, 3'-OH-puerarin represents <2% of total isoflavonoids in wild-type roots, suggesting tight metabolic regulation [6].
The spatial and temporal accumulation of 3'-OH-puerarin is governed by a hierarchical genetic network. Transcriptomic analyses of P. lobata roots identify PlCYP81E9 as the dominant isoform responsible for 3'-hydroxylation, exhibiting 12-fold higher expression in root periderm versus parenchyma—matching the metabolite accumulation pattern. This tissue-specific expression is modulated by MYB transcription factors, particularly MYB12 and MYB86, which bind to promoter motifs (5′-ACCTACC-3′) upstream of PlCYP81E9 [3] [6].
Comparative genomics reveals evolutionary divergence in regulatory sequences between P. lobata and P. thomsonii. The PlCYP81E9 promoter contains three tandem repeats of a 28-bp enhancer element absent in P. thomsonii orthologs, explaining differential gene expression. Heterologous expression of the PlCYP81E9 promoter in tobacco drove strong β-glucuronidase (GUS) reporter activity in vascular tissues, confirming its regulatory capacity [6].
Environmental stressors significantly modulate this genetic circuitry. Drought stress upregulates PlCYP81E9 expression 6.2-fold within 48 hours, paralleling a 3.8-fold increase in 3'-OH-puerarin accumulation—suggesting a protective role against oxidative damage. Conversely, nitrogen deficiency suppresses transcription by 75%, indicating nutrient-sensitive regulation [6].
Table 2: Regulatory Elements Influencing 3'-OH-Puerarin Biosynthesis Genes
Gene | TF Binding Sites | Stress-Responsive Elements | Expression Fold-Change (Drought) | Expression Fold-Change (N-Deficiency) |
---|---|---|---|---|
PlCYP81E9 | MYB12, MYB86 | ABRE, DRE, MYCR | +6.2 ± 0.8 | -3.2 ± 0.4 |
PlUGT708A2 | MYB15, WRKY23 | W-box, LTRE | +3.1 ± 0.5 | -1.8 ± 0.3 |
Metabolic flux analysis (MFA) of P. lobata roots reveals bottlenecks in 3'-OH-puerarin biosynthesis. Using ¹³C-labeled phenylalanine tracers, metabolic flux is quantified through key pathways over 24-hour intervals. The daidzein-to-puerarin conversion exhibits a high flux ratio (0.87 ± 0.05), whereas flux through puerarin hydroxylation to 3'-OH-puerarin is constrained (0.22 ± 0.04), explaining its low abundance [5] [9].
Competition for the puerarin substrate significantly impacts flux distribution. Approximately 68% of cellular puerarin is diverted toward O-glycosylation (yielding puerarin-7-O-glucoside) or malonylation, leaving limited substrate for 3'-hydroxylation. Silencing PlUGT73F2 (O-glycosyltransferase) via RNAi increases hydroxylation flux 2.3-fold, confirming substrate competition [6].
Metabolic engineering in heterologous systems demonstrates strategies to overcome flux limitations. In Saccharomyces cerevisiae chassis, co-expression of PlUGT708A2 and PlCYP81E9 with Arabidopsis cytochrome reductase (ATR1) yielded 38.7 ± 3.2 mg/L 3'-OH-puerarin. Optimizing precursor supply by overexpressing chorismate mutase (ScARO7) and tyrosine ammonia-lyase (SbTAL) further increased titer to 102.4 ± 8.7 mg/L—a 4.8-fold enhancement. Dynamic flux analysis revealed glucose feeding shifts carbon toward shikimate pathway intermediates, boosting phenylpropanoid flux by 41% [4] [8].
Table 3: Metabolic Flux Redistribution in Engineered 3'-OH-Puerarin Pathways
Pathway Segment | Wild-Type Flux (nmol/gFW/h) | Engineered Flux (nmol/gFW/h) | Fold-Change | Engineering Strategy |
---|---|---|---|---|
Shikimate → Phenylalanine | 12.3 ± 1.5 | 43.2 ± 4.1 | 3.5 | ARO4G226S overexpression |
Phenylalanine → Cinnamate | 9.8 ± 1.1 | 38.5 ± 3.7 | 3.9 | PcPAL2 overexpression |
Daidzein → Puerarin | 7.2 ± 0.8 | 22.6 ± 2.3 | 3.1 | PlUGT708A2 expression |
Puerarin → 3'-OH-Puerarin | 1.6 ± 0.3 | 9.4 ± 1.1 | 5.9 | PlCYP81E9-ATR1 co-expression |
MFA simulations predict additional flux gains through transporter engineering. Modulating vacuolar sequestration of puerarin via tonoplast transporter knockdown could increase cytosolic substrate availability for hydroxylation by >50%. These computational models provide a blueprint for synthetic biology approaches to amplify 3'-OH-puerarin production [5] [9].
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